4-(4-Bromophenoxy)-3-fluorobenzoic acid

Vue d'ensemble

Description

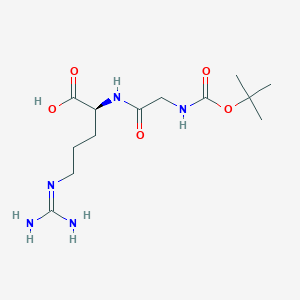

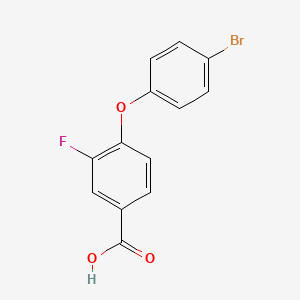

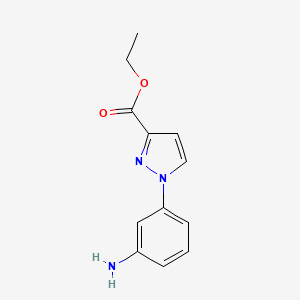

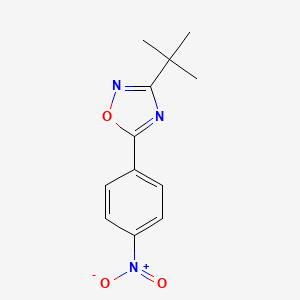

4-(4-Bromophenoxy)-3-fluorobenzoic acid is a chemical compound with the molecular formula BrC6H4OC6H4CO2H . It has a molecular weight of 293.11 .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of the carboxylic acid with PBr3 to form an acid bromide . The acid bromide can then enolize much more readily, making α-bromination possible .Molecular Structure Analysis

The molecular structure of 4-(4-Bromophenoxy)-3-fluorobenzoic acid includes a bromine atom attached to a phenyl ring, which is connected through an oxygen atom to another phenyl ring that carries a carboxylic acid group .Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3, a boiling point of 407.0±25.0 °C at 760 mmHg, and a flash point of 199.9±23.2 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds .Applications De Recherche Scientifique

Material Science Applications

Conductive Polymers : One study focuses on modifying poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) with halobenzoic acids, including 4-bromobenzoic acid, to significantly enhance its conductivity. This modification was used to create high-efficiency ITO-free organic solar cells, demonstrating the potential of 4-(4-Bromophenoxy)-3-fluorobenzoic acid and related compounds in improving the performance of conductive polymers and their applications in renewable energy technologies (Tan et al., 2016).

Biochemical Research

RNA Mimic of Green Fluorescent Protein : Another study introduced an RNA aptamer named Broccoli, which binds and activates the fluorescence of a fluorophore similar to that in green fluorescent protein. This aptamer was developed through a platform combining fluorescence-based selection and directed evolution, indicating the utility of bromophenol derivatives in developing tools for imaging RNA trafficking and sensing molecules in living cells (Filonov et al., 2014).

Environmental Science

Detection of Environmental Pollutants : Research on bromophenol derivatives from the red alga Rhodomela confervoides has led to the identification of compounds with potential applications in environmental monitoring. While these specific derivatives were not active against human cancer cell lines or microorganisms, their structural diversity and the methodologies for their extraction and characterization provide a foundation for developing sensors or remediators for environmental pollutants (Zhao et al., 2004).

Advanced Sensing Technologies

Fluorescent Sensing : A study on bifunctional fluorescent quenching detection showcases the synthesis of 4,4′-(9,9-dimethyl-9H-fluorene-2,7-diyl)dibenzoic acid as a sensor for 2,4,6-trinitrophenol (TNP) and acetate ions. This demonstrates the potential of compounds related to 4-(4-Bromophenoxy)-3-fluorobenzoic acid in the development of sensitive and selective sensors for monitoring hazardous materials and ions in various environments (Ni et al., 2016).

Safety And Hazards

Propriétés

IUPAC Name |

4-(4-bromophenoxy)-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrFO3/c14-9-2-4-10(5-3-9)18-12-6-1-8(13(16)17)7-11(12)15/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQKWHIRWRKGTBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)C(=O)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromophenoxy)-3-fluorobenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione](/img/structure/B1518796.png)

![Ethyl 3-carbamoyl-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1518800.png)

![2-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1518802.png)

![N-[4-(2-chloroacetyl)-2-(methylsulfanyl)phenyl]acetamide](/img/structure/B1518804.png)

![Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1518811.png)